tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
The compound “tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate” is likely a derivative of pyrrolidine, which is a cyclic secondary amine . The tert-butyl group is a bulky alkyl group, and the ethynyl group is a carbon-carbon triple bond, which can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the ethynyl and tert-butyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the ethynyl and tert-butyl groups attached at the 3rd and 1st positions, respectively. The 4th position would have a hydroxyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ethynyl group, which could undergo addition reactions, and the hydroxyl group, which is a common site for nucleophilic substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the ethynyl group could increase its reactivity, while the tert-butyl group could increase its steric hindrance .Scientific Research Applications
Stereoselective Syntheses
The tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate and its derivatives have been involved in stereoselective syntheses. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, when reacted with L-selectride, yield tert-butyl (3R,4S)-3-allyl-4-hydroxypyrrolidine-1-carboxylates in quantitative yield. This process is part of exploring stereoselective reactions and creating specific isomers for further applications (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Enzyme-catalyzed Kinetic Resolution
The compound has been subject to enzyme-catalyzed kinetic resolutions, indicating its relevance in producing specific enantiomers for further research or application. For instance, the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate resulted in significant enantioselectivity, showcasing the compound's potential in precise synthetic applications (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).
Group Migration Studies
Research on tert-butyl (3R,4R)-tert-butyl 3-((6-(bis(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate has provided insights into N→O tert-butyloxycarbonyl (Boc) group migration, a reaction mechanism essential for modifying molecular structures for various applications (Xue & Silverman, 2010).
Synthesis of Key Building Blocks
The compound is involved in the synthesis of critical building blocks for bioactive compounds, exemplified by the reaction using tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate to yield products that can be converted into chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, important components for various biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h1,8-9,13H,6-7H2,2-4H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMZWRJFUIFDAW-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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